molecular formula C27H34N2O6 B8262364 Boc-N-Me-D-Lys(Fmoc)-OH

Boc-N-Me-D-Lys(Fmoc)-OH

Cat. No.: B8262364
M. Wt: 482.6 g/mol
InChI Key: VUOMFAAVZXVZSB-HSZRJFAPSA-N
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Description

Boc-N-Me-D-Lys(Fmoc)-OH: is a synthetic amino acid derivative used in peptide synthesis. It contains a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group on the alpha carbon, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the epsilon amino group of lysine. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Lysine: The synthesis begins with the protection of the alpha amino group of lysine using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Methylation: The next step involves the methylation of the alpha carbon. This can be done using methyl iodide in the presence of a strong base like sodium hydride.

    Protection of Epsilon Amino Group: The epsilon amino group of lysine is then protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually carried out by reacting the compound with Fmoc chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods: Industrial production of Boc-N-Me-D-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Boc-N-Me-D-Lys(Fmoc)-OH undergoes deprotection reactions to remove the Boc and Fmoc groups. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid. The Fmoc group is removed using basic conditions, such as treatment with piperidine.

    Coupling Reactions: This compound can participate in peptide coupling reactions, where it is linked to other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid for Boc removal, piperidine for Fmoc removal.

    Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

Major Products Formed:

    Deprotected Lysine Derivatives: Removal of protecting groups yields N-methyl-D-lysine.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as a building block.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-N-Me-D-Lys(Fmoc)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. Its protecting groups allow for selective deprotection and coupling, facilitating the stepwise assembly of peptide chains.

Biology:

    Protein Engineering: This compound is used in the design and synthesis of modified peptides and proteins for studying protein structure and function.

Medicine:

    Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance stability and bioavailability.

Industry:

    Biotechnology: This compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors, diagnostic reagents, and biomaterials.

Mechanism of Action

Mechanism of Action: Boc-N-Me-D-Lys(Fmoc)-OH itself does not have a specific mechanism of action as it is primarily a building block in peptide synthesis. peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

  • Boc-Lys(Fmoc)-OH
  • Boc-D-Lys(Fmoc)-OH
  • Fmoc-Lys(Boc)-OH
  • Boc-N-Me-Lys(Fmoc)-OH

Boc-N-Me-D-Lys(Fmoc)-OH stands out due to its unique combination of protecting groups and N-methylation, making it a valuable tool in peptide synthesis and research.

Properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)23(24(30)31)15-9-10-16-28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOMFAAVZXVZSB-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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